Ácido 3-Bromo-4-(dimetilamino)benzoico

Descripción general

Descripción

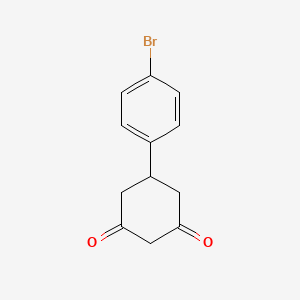

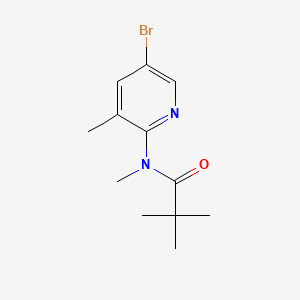

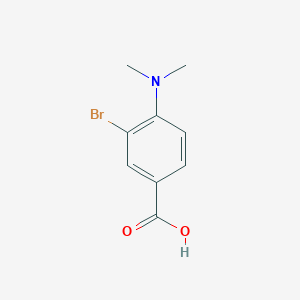

3-Bromo-4-(dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-(dimethylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(dimethylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Complejos de Lantánidos

Ácido 3-Bromo-4-(dimetilamino)benzoico: se utiliza en la síntesis de nuevos complejos de lantánidos. Estos complejos, debido a su composición estructural y propiedades iónicas, tienen una amplia gama de aplicaciones en campos como la luminiscencia, el magnetismo y como catalizadores en diversas reacciones químicas . El ácido actúa como ligando, formando complejos con iones lantánidos que son conocidos por sus configuraciones electrónicas únicas y las propiedades resultantes.

Química Analítica

En química analítica, This compound se puede utilizar como reactivo para el análisis del contenido de glucosa a partir de la extracción de almidón y azúcares solubles . Sus compuestos derivados también se emplean para cuantificar la actividad de enzimas como la peroxidasa y la manganeso peroxidasa, que son cruciales en los análisis bioquímicos .

Química Supramolecular

El compuesto es significativo en la química supramolecular, donde contribuye a la formación de ensamblajes supramoleculares. Estas estructuras son esenciales para comprender los procesos de reconocimiento molecular y diseñar nuevos materiales con propiedades específicas .

Estudios Termodinámicos y de Fluorescencia

This compound: los derivados se utilizan en estudios termodinámicos para calcular las capacidades caloríficas y las funciones termodinámicas a bajas temperaturas. Además, estos compuestos se estudian por sus propiedades de fluorescencia, que son valiosas en el desarrollo de nuevos materiales y sensores fluorescentes .

Estudios de Oscilación Química

Se ha observado que este compuesto experimenta oscilaciones químicas transitorias en reacciones con bromato. Estos estudios son fundamentales en el campo de la dinámica química no lineal y pueden conducir a una mejor comprensión de los mecanismos de reacción y el desarrollo de nuevos sistemas oscilatorios .

Síntesis Orgánica

En la síntesis orgánica, This compound es un bloque de construcción versátil. Se puede utilizar para introducir las funcionalidades dimetilamino y bromo en moléculas más complejas, que pueden tener diversas aplicaciones en química medicinal y ciencia de materiales .

Investigación Farmacéutica

Debido a sus características estructurales, This compound se explora en la investigación farmacéutica para el diseño y la síntesis de candidatos a fármacos. Sus grupos bromo y dimetilamino a menudo se encuentran en compuestos biológicamente activos .

Ciencia de Materiales

Por último, en la ciencia de materiales, los derivados de este compuesto se investigan por su posible uso en la creación de nuevos tipos de polímeros y recubrimientos con propiedades específicas deseadas, como conductividad, resistencia a la degradación o características ópticas particulares .

Safety and Hazards

Mecanismo De Acción

Target of Action

Its close relative, 4-(dimethylamino)benzoic acid, has been reported to interact withReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .

Mode of Action

It’s known that bromine can participate in various chemical reactions, including free radical reactions . In such reactions, bromine can form a bromine radical, which can then react with other molecules, potentially altering their function .

Biochemical Pathways

A related compound, 3-dimethylaminobenzoic acid (dmab), has been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that it may influence oxidative stress pathways.

Result of Action

It’s known that bromine-containing compounds can participate in various chemical reactions, potentially leading to changes in molecular structures and functions .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of bromine-containing compounds .

Análisis Bioquímico

Biochemical Properties

3-Bromo-4-(dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidase and manganese peroxidase, which are involved in oxidative reactions . The nature of these interactions typically involves the compound acting as a substrate or inhibitor, influencing the enzyme’s activity and the overall reaction rate.

Cellular Effects

The effects of 3-Bromo-4-(dimethylamino)benzoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability of radicals and carbocations in cells, which can alter the oxidative state and metabolic flux . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, 3-Bromo-4-(dimethylamino)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with peroxidase enzymes involves the formation of a complex that inhibits the enzyme’s activity . This inhibition can result in altered oxidative stress responses and changes in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-(dimethylamino)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-(dimethylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

3-Bromo-4-(dimethylamino)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the overall metabolic state of cells. For example, its interaction with peroxidase enzymes can affect the oxidative metabolism and the balance of reactive oxygen species .

Transport and Distribution

Within cells and tissues, 3-Bromo-4-(dimethylamino)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of 3-Bromo-4-(dimethylamino)benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

3-bromo-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVWDZMDHLAJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594221 | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-83-7 | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.